molecular formula C22H26N2O4S B3202380 N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1021208-75-2

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B3202380
CAS RN: 1021208-75-2
M. Wt: 414.5 g/mol
InChI Key: LDSWBDFPNVPQBQ-UHFFFAOYSA-N
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Description

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide, also known as CPI-455, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various diseases.

Scientific Research Applications

Alzheimer’s Disease Research

Background:: Alzheimer’s disease (AD) is a progressive neurodegenerative disorder characterized by memory loss and cognitive decline. It remains incurable, and current treatments focus on managing symptoms.

Application:: Researchers have explored the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors enhance acetylcholine levels in the brain, which may improve cognitive function in AD patients. Notably, two derivatives—4g and 3a —showed promising inhibition of AChE, making them potential candidates for further investigation .

Anticancer Properties

Background:: Cancer remains a significant global health challenge, necessitating the discovery of novel therapeutic agents.

Application:: Several derivatives of this compound demonstrated strong cytotoxicity against human cancer cell lines, including SW620 (colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer). Among them, 5g stood out with an impressive IC50 value of 0.65 μM, surpassing even the positive control drug adriamycin. This suggests its potential as an anticancer agent .

Structure-Activity Relationship Studies

Background:: Analyzing the relationship between chemical structure and biological activity informs drug design.

Application:: Docking assays comparing this compound with donepezil (a known AChE inhibitor) against AChE enzyme provide insights into structure-activity relationships. Researchers can use this information to optimize derivatives for specific therapeutic purposes.

properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-15-7-10-20(28-2)21(13-15)29(26,27)23-18-9-8-16-11-12-24(19(16)14-18)22(25)17-5-3-4-6-17/h7-10,13-14,17,23H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSWBDFPNVPQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 5
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Reactant of Route 6
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N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

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